1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione
CAS No.: 1040674-39-2
Cat. No.: VC11954725
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-39-2 |
|---|---|
| Molecular Formula | C17H23N3O4S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 1-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione |
| Standard InChI | InChI=1S/C17H23N3O4S/c21-16-7-4-8-17(22)20(16)13-14-25(23,24)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
| Standard InChI Key | ZCONFOXPSCLWKG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione often involves multi-step reactions. Typically, these include alkylation reactions where appropriate amines are reacted with alkylating agents to form the desired structure. For instance, the synthesis of related compounds might involve reacting a piperidine-2,6-dione derivative with a sulfonyl chloride intermediate derived from a phenylpiperazine.
Biological Activities and Potential Applications
Compounds with similar structures, such as those containing piperidine or piperazine moieties, have been studied for various biological activities:
-
Anticonvulsant Activity: Some derivatives of piperidine and piperazine have shown anticonvulsant properties, particularly in models of epilepsy. These compounds often act by modulating neuronal voltage-sensitive sodium channels .
-
Neuroactive Properties: Piperazine derivatives can exhibit affinity for monoamine transporters, influencing neurotransmitter levels in the brain .
| Biological Activity | Description |
|---|---|
| Anticonvulsant Activity | Modulation of sodium channels |
| Neuroactive Properties | Interaction with monoamine transporters |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume